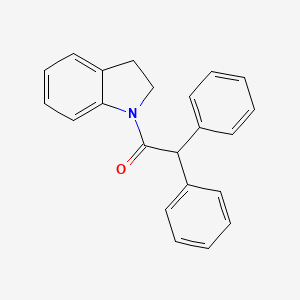![molecular formula C13H18ClNO B6074141 [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a range of neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In
科学研究应用
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been found to have antidepressant effects in animal models of depression. This compound has also been studied for its potential use in the treatment of pain and inflammation.
作用机制
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have antidepressant effects in animal models of depression. This compound has also been found to have anti-inflammatory effects and to reduce pain in animal models of inflammation.
实验室实验的优点和局限性
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for use in lab experiments. It is a selective agonist of the α7 receptor, which allows for specific targeting of this receptor in experimental models. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the compound in experimental models. Additionally, its effects can be influenced by factors such as age, sex, and genetic background, which can complicate experimental design and interpretation.
未来方向
There are several potential future directions for research on [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride. One area of interest is the development of new synthetic analogs of this compound that have improved pharmacological properties, such as longer half-lives or increased potency. Additionally, there is interest in exploring the potential therapeutic applications of this compound in human clinical trials, particularly for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is ongoing research into the mechanisms of action of this compound and the downstream signaling pathways that are involved in its effects. This research may provide new insights into the role of the α7 receptor in neurological function and disease.
合成方法
The synthesis of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride involves several steps, including the reaction of 4-(3,4-dimethylphenoxy)but-2-yn-1-ol with methylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain this compound hydrochloride. This synthesis method has been optimized to produce high yields of this compound with high purity.
属性
IUPAC Name |
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-6-7-13(10-12(11)2)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKKKJXLOBRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6074060.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)

![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6074079.png)
![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)
![methyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074113.png)

![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)

